molecular formula C10H16Cl2N2 B1436396 (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride CAS No. 6828-18-8

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride

Cat. No. B1436396
CAS RN: 6828-18-8
M. Wt: 235.15 g/mol
InChI Key: JKCCDKJJGHEESC-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride, commonly referred to as TIQM, is a synthetic chemical compound of the tetrahydroisoquinoline class. It was first synthesized in the early 2000s and has since been studied extensively due to its potential applications in scientific research. TIQM is a versatile compound, with applications in drug development, cancer research, and biochemistry.

Scientific Research Applications

Anticancer Potential The tetrahydroisoquinoline moiety, found in biologically active molecules, exhibits significant anticancer properties. A study by Redda, Gangapuram, & Ardley (2010) synthesized analogs maintaining this moiety with varying properties, evaluating their in vitro anticancer activity on various breast cancer cell lines. The study reported potent cytotoxicity in specific compounds, highlighting the therapeutic potential of these derivatives in cancer treatment.

Pharmacological Interest Kandinska, Kozekov, & Palamareva (2006) explored the synthesis of tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and substituents. Their study, detailed in Molecules, emphasized the potential of these compounds in drug discovery due to their diverse biological activities.

Transfer Hydrogenation Reactions In a 2015 study published in Tetrahedron Letters, Karabuğa et al. synthesized a quinazoline-based compound from glycine, which was used to catalyze transfer hydrogenation reactions, achieving high conversions and turnover frequencies. This application demonstrates the compound's potential in facilitating important chemical transformations.

Synthesis of Novel Core Structures Schönherr & Leighton (2012) conducted research on iso-Pictet-Spengler reactions with α-ketoamides to access underexplored indole core structures. Their study in Organic Letters indicated the utility of tetrahydroisoquinoline derivatives in synthesizing new, medically relevant molecular frameworks.

Antimicrobial Activities The synthesis of quinoline derivatives carrying 1,2,3-triazole moiety by Thomas, Adhikari, & Shetty (2010) revealed moderate to very good antibacterial and antifungal activities. This study, published in the European Journal of Medicinal Chemistry, demonstrates the antimicrobial potential of these derivatives.

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,9,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCCDKJJGHEESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride
Reactant of Route 2
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride
Reactant of Route 3
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride
Reactant of Route 4
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride
Reactant of Route 5
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride
Reactant of Route 6
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride

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